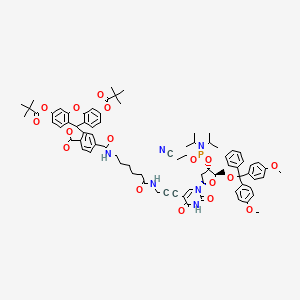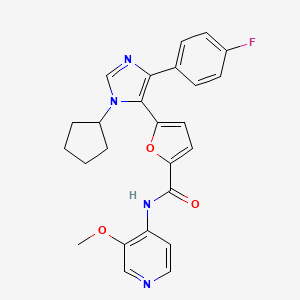
Tnik&map4K4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Traf2- and Nck-interacting kinase (TNIK) and mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are members of the Ste20 family of kinases. These kinases play crucial roles in various cellular processes, including stress-induced signaling pathways, cell proliferation, and neuronal development. The compound “Tnik&map4K4-IN-1” is a selective inhibitor targeting these kinases, making it a valuable tool in scientific research for studying their functions and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Tnik&map4K4-IN-1” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general synthetic methods for kinase inhibitors often involve:
Formation of the core structure: This step includes the preparation of the central scaffold of the molecule, often through multi-step organic synthesis.
Functionalization: Introduction of functional groups that enhance the compound’s selectivity and potency.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of kinase inhibitors like “Tnik&map4K4-IN-1” involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
“Tnik&map4K4-IN-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different selectivity profiles .
Wissenschaftliche Forschungsanwendungen
“Tnik&map4K4-IN-1” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of kinase inhibitors.
Biology: Investigates the roles of TNIK and MAP4K4 in cellular signaling pathways, neuronal development, and stress responses.
Medicine: Explores potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in drug discovery and development processes to identify and optimize new therapeutic candidates
Wirkmechanismus
The mechanism of action of “Tnik&map4K4-IN-1” involves the inhibition of TNIK and MAP4K4 kinases. These kinases are involved in various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which regulates neuronal development, axon regeneration, and stress responses. By inhibiting these kinases, “Tnik&map4K4-IN-1” can modulate these pathways, leading to potential therapeutic effects in diseases characterized by dysregulated kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Misshapen-like kinase 1 (MINK1): Another member of the Ste20 family with similar functions and regulatory roles.
Mitogen-activated protein kinase kinase kinase kinase 6 (MAP4K6): Shares structural and functional similarities with MAP4K4.
Dual leucine zipper kinase (DLK): Involved in similar signaling pathways and can be targeted by related inhibitors
Uniqueness
“Tnik&map4K4-IN-1” is unique due to its selective inhibition of both TNIK and MAP4K4, providing a valuable tool for studying the combined effects of these kinases in various biological processes. This dual inhibition can offer insights into the synergistic roles of these kinases and their potential as therapeutic targets .
Eigenschaften
Molekularformel |
C25H23FN4O3 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
5-[3-cyclopentyl-5-(4-fluorophenyl)imidazol-4-yl]-N-(3-methoxypyridin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-32-22-14-27-13-12-19(22)29-25(31)21-11-10-20(33-21)24-23(16-6-8-17(26)9-7-16)28-15-30(24)18-4-2-3-5-18/h6-15,18H,2-5H2,1H3,(H,27,29,31) |
InChI-Schlüssel |
KDQBVTAHXVNGBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1)NC(=O)C2=CC=C(O2)C3=C(N=CN3C4CCCC4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


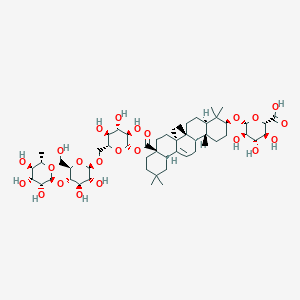
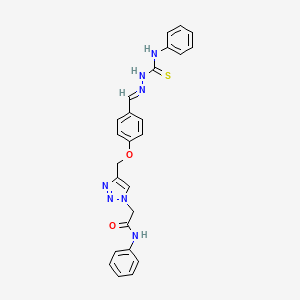







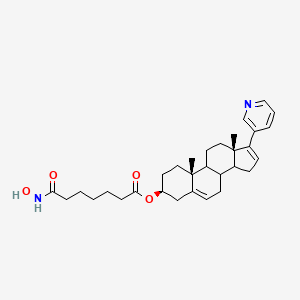
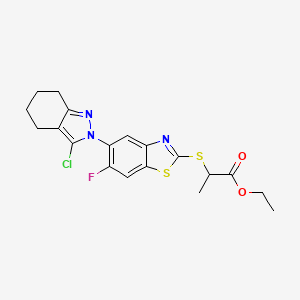
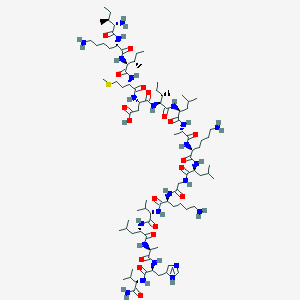
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
